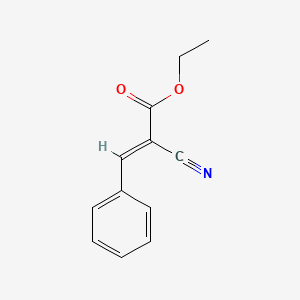

Ethyl benzylidenecyanoacetate

Description

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAMWRCUXGACP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025-40-3, 2169-69-9 | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-alpha -cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Benzylidenecyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl benzylidenecyanoacetate, a valuable intermediate in the preparation of various organic compounds, including pharmaceuticals and fine chemicals. The core of this synthesis is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This document details the underlying mechanism, presents quantitative data from various synthetic protocols, and provides detailed experimental procedures.

Core Synthesis Mechanism: The Knoevenagel Condensation

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to a carbonyl group of an aldehyde or ketone, here benzaldehyde, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as an amine.[1]

The mechanism proceeds through the following key steps:

-

Deprotonation: A base abstracts an acidic alpha-hydrogen from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[2][3] The electron-withdrawing nature of both the cyano and ester groups enhances the acidity of these protons, facilitating deprotonation even with a mild base.[1][3]

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.[2][3] This step results in the formation of a tetrahedral alkoxide intermediate.[2]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy compound.[2]

-

Dehydration: The β-hydroxy intermediate undergoes a base-induced elimination of a water molecule (dehydration) to form a carbon-carbon double bond, yielding the final α,β-unsaturated product, this compound.[2][3] The product is often an α,β-unsaturated ketone (a conjugated enone).[1]

Quantitative Data Presentation

The efficiency of this compound synthesis can vary significantly depending on the chosen catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various reported synthetic methods.

| Method | Catalyst(s) | Solvent | Reaction Time | Yield (%) | Reference |

| Traditional Knoevenagel | Piperidine, Acetic Acid | Benzene | 16 hours | Moderate | [3] |

| Cope-Knoevenagel | Ammonium Acetate, Acetic Acid | Benzene | 9 hours | 52-58 | [4] |

| DABCO-catalyzed | DABCO, [HyEtPy]Cl–H₂O (ionic liquid) | [HyEtPy]Cl–H₂O | 5-40 min | 83-99 | [5] |

| Green Synthesis (WEMPA) | Water Extract of Mango Peel Ash (WEMPA) | Water | Minutes | High | [3] |

| Green Synthesis (WEWFPA) | Water Extract of Watermelon Fruit Peel Ash (WEWFPA) | Water | Shorter times | High | [3] |

| Nano-magnetic Catalyst | nano-Fe₃O₄@EA | Ethanol | Not specified | High | This research presents an effective method for synthesizing new derivatives of Knoevenagel ethyl cyanoacetate using nano-Fe3O4@EA as a magnetic catalyst.[6] The unique characteristics of nano-Fe3O4@EA catalyst, such as high yield and simplicity of the process, make this method an attractive option for synthesizing Knoevenagel ethyl cyanoacetate.[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Traditional Knoevenagel Condensation [3]

-

Reactants:

-

Benzaldehyde (2.55 g)

-

Ethyl cyanoacetate (2.46 g)

-

Acetic acid (0.3 ml)

-

Piperidine (0.3 ml)

-

Dry benzene (20 ml)

-

-

Procedure:

-

Combine benzaldehyde, ethyl cyanoacetate, acetic acid, and piperidine in dry benzene.

-

Heat the mixture under reflux for 16 hours while removing the water formed during the reaction using a Dean-Stark apparatus.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

3.2. Cope-Knoevenagel Condensation [4]

-

Reactants:

-

Acetophenone (120 g, 1 mole) - Note: This procedure uses acetophenone instead of benzaldehyde, yielding ethyl (1-phenylethylidene)cyanoacetate. The principle is the same.

-

Ethyl cyanoacetate (113 g, 1 mole)

-

Ammonium acetate (15.4 g, 0.2 mole)

-

Glacial acetic acid (48.0 g, 0.8 mole)

-

Benzene (200 ml)

-

-

Procedure:

-

In a 1-liter three-necked round-bottomed flask equipped with a stirrer and a water separator, combine acetophenone, ethyl cyanoacetate, ammonium acetate, glacial acetic acid, and benzene.

-

Stir and heat the reaction mixture under reflux for 9 hours.

-

Cool the reaction mixture and add 100 ml of benzene.

-

Extract the mixture with three 100-ml portions of water.

-

Extract the combined aqueous layers with 30 ml of benzene and add this to the organic layer.

-

Dry the organic layer with anhydrous magnesium sulfate (15 g).

-

Filter the mixture and wash the magnesium sulfate with two 25-ml portions of benzene.

-

Remove the benzene by distillation at reduced pressure.

-

Distill the residual oil to obtain the product.

-

3.3. DABCO-Catalyzed Knoevenagel Condensation in an Ionic Liquid [5]

-

Reactants:

-

4-Chlorobenzaldehyde (10 mmol) - Note: This example uses a substituted benzaldehyde.

-

Ethyl cyanoacetate (12 mmol)

-

DABCO (20 mmol)

-

[HyEtPy]Cl (3 g)

-

Water (3 mL)

-

-

Procedure:

-

Prepare the catalyst system by mixing solid [HyEtPy]Cl with water and DABCO.

-

Add the aromatic aldehyde and ethyl cyanoacetate to the catalyst system.

-

Heat the reaction mixture at 50 °C.

-

Monitor the reaction progress.

-

The solvent-catalyst system can be recycled for subsequent reactions.

-

Mandatory Visualizations

// Nodes Reactants [label="Benzaldehyde + Ethyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="Resonance-Stabilized\nCarbanion (Enolate)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Tetrahedral\nAlkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; BetaHydroxy [label="β-Hydroxy Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Base -> Reactants [label="Deprotonation", dir=back]; Reactants -> Carbanion; Carbanion -> Alkoxide [label="Nucleophilic Attack\non Benzaldehyde"]; Alkoxide -> BetaHydroxy [label="Protonation"]; BetaHydroxy -> Product [label="Dehydration"]; BetaHydroxy -> Water [style=dashed]; } .enddot Caption: Mechanism of the Knoevenagel Condensation for this compound Synthesis.

// Nodes Start [label="Start: Combine Reactants,\nCatalyst, and Solvent", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction under\nSpecified Conditions\n(e.g., Reflux, 50°C)"]; Monitoring [label="Monitor Reaction\n(e.g., TLC, GC)"]; Workup [label="Aqueous Workup\n(Extraction and Washing)"]; Drying [label="Drying of Organic Layer\n(e.g., Na₂SO₄, MgSO₄)"]; Purification [label="Purification\n(e.g., Distillation, Crystallization)"]; Product [label="Final Product:\nthis compound", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Drying; Drying -> Purification; Purification -> Product; } .enddot Caption: General Experimental Workflow for the Synthesis of this compound.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound (2169-69-9) for sale [vulcanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 6. oiccpress.com [oiccpress.com]

An In-depth Technical Guide to the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This guide provides a comprehensive technical overview of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, a model reaction for the synthesis of ethyl (E)-2-cyano-3-phenylacrylate. This product serves as a versatile intermediate in the manufacturing of fine chemicals, pharmaceuticals, and functional polymers.[1] This document details the reaction mechanism, provides various experimental protocols with a comparative analysis of different catalytic systems, and presents spectroscopic data for the resulting product.

Introduction

Discovered by Emil Knoevenagel in 1896, the Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The reaction between benzaldehyde and ethyl cyanoacetate is a classic example, prized for its high yields and the utility of its product, ethyl (E)-2-cyano-3-phenylacrylate, in subsequent synthetic applications such as Michael additions.[3] This guide explores the core principles and practical applications of this important reaction.

Reaction Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism, typically initiated by a base catalyst. The base abstracts an acidic proton from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy compound, which then undergoes base-catalyzed dehydration to afford the final α,β-unsaturated product, ethyl (E)-2-cyano-3-phenylacrylate.[4]

Caption: The reaction mechanism of the Knoevenagel condensation.

Experimental Protocols & Comparative Data

A variety of catalytic systems have been developed for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, each with its own advantages in terms of reaction time, yield, and environmental impact. Below are detailed protocols for several common methods, followed by a table summarizing their performance.

Detailed Experimental Protocols

Protocol A: DABCO-Catalyzed Condensation in an Ionic Liquid [1]

-

To a stirred mixture of benzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of [HyEtPy]Cl–H₂O (a hydroxy ionic liquid), add DABCO (20 mmol) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

-

Dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).

-

Wash the combined organic phase with brine (2 x 20 mL) and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the nearly pure product.

Protocol B: DBU/Water Complex Catalyzed Condensation [5]

-

In a 10 mL flask, charge DBU (1 mmol) and water (25 mmol). Stir the mixture at room temperature for 3 hours.

-

Add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) to the DBU/water complex.

-

Stir the mixture continuously and monitor the reaction by TLC.

-

Upon completion, isolate the product by filtration and dry under vacuum.

Protocol C: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Condensation [6][7]

-

Add DIPEAc (0.1 mmol) to a mixture of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 mL).

-

Heat the mixture at 65-70 °C for 3-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to 40-45 °C.

-

Separate the layers and concentrate the bottom (product) layer under vacuum.

-

Purify the resulting material with a suitable solvent.

Protocol D: Sodium Ethoxide Catalyzed Condensation [8]

-

To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol, add sodium ethoxide (20 mol%).

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up and extraction to isolate the product.

Comparative Data of Catalytic Systems

| Catalyst/System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| DABCO/[HyEtPy]Cl–H₂O | [HyEtPy]Cl–H₂O | Room Temp | 10 min | 99 | [1] |

| DBU/H₂O | Water | Room Temp | 30 min | 95 | [5] |

| DIPEAc | Hexane | 65-70 | 3-6 h | 91 | [6][7] |

| Sodium Ethoxide | Ethanol | Reflux | N/A | 94-96 | [8] |

| Cu-Mg-Al LDH | Ethanol | 80 | N/A | 95 | [9] |

| Triphenylphosphine | Solvent-free | N/A | N/A | High | [10] |

| [BMIM]+[CF3COO]¯ | Ionic Liquid | N/A | 1 h | 98 | [11] |

N/A: Not explicitly stated in the source.

Experimental Workflow

The general workflow for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate is outlined below. This process can be adapted based on the specific catalyst and solvent system employed.

Caption: A generalized workflow for the Knoevenagel condensation.

Product Characterization

The product of the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate is ethyl (E)-2-cyano-3-phenylacrylate. Its identity and purity are confirmed through spectroscopic analysis and determination of its melting point.

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.41 (t, J=7.4 Hz, 3H), 4.36-4.41 (q, J=7.4 Hz, 2H), 7.50-7.60 (m, 3H), 8.02 (d, J=7.4 Hz, 2H), 8.40 (s, 1H) | [6][7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 | [6][7] |

| IR (KBr, cm⁻¹) | 2982, 2220 (CN), 1716 (C=O), 1600 (C=C), 1440 | [6][7] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 48-51 °C | [6][7] |

| Appearance | Solid | [6][7] |

| Molecular Formula | C₁₂H₁₁NO₂ | [12] |

Conclusion

The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate remains a highly relevant and versatile reaction in modern organic synthesis. The development of diverse catalytic systems, including ionic liquids and heterogeneous catalysts, has significantly improved the efficiency, selectivity, and environmental footprint of this transformation. This guide provides researchers and drug development professionals with a detailed understanding of the reaction's mechanism, practical experimental procedures, and a basis for catalyst selection and optimization. The continued exploration of novel catalysts and reaction conditions will undoubtedly further expand the utility of this powerful synthetic tool.

References

- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (E)-Ethyl 2-cyano-3-phenylacrylate [myskinrecipes.com]

- 4. youtube.com [youtube.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. ETHYL 2-CYANO-3-PHENYLACRYLATE | 14533-87-0 [sigmaaldrich.com]

Physical and chemical properties of ethyl benzylidenecyanoacetate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate

Introduction

This compound, also known as ethyl (E)-2-cyano-3-phenylacrylate, is an organic compound featuring a phenyl group attached to a carbon-carbon double bond that is conjugated with both a cyano (-CN) and an ethyl ester (-COOC₂H₅) group.[1] This α,β-unsaturated structure imparts significant chemical reactivity, making it a valuable and versatile intermediate in organic synthesis.[1] It is particularly prominent in the Knoevenagel condensation reaction and serves as a key building block for a variety of heterocyclic compounds, some of which exhibit important biological activities.[1][2] This guide provides a detailed overview of its properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[3] Its core structure consists of a phenyl ring, a cyano group, and an ethyl ester moiety, which dictate its physical characteristics and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ | [1][4] |

| Molecular Weight | 201.22 g/mol | [1][4] |

| CAS Registry Number | 2025-40-3 | [4] |

| IUPAC Name | ethyl 2-cyano-3-phenylprop-2-enoate | [4] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 48-51 °C | [5] |

| Boiling Point | 135–160 °C at 0.35 mmHg | [6] |

| Density | 1.063 g/mL at 25 °C | [7] |

| Solubility | Slightly soluble in water | [3][8] |

| Topological Polar Surface Area | 50.1 Ų |[4] |

Synthesis and Reactivity

The primary method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (benzaldehyde) in the presence of a basic catalyst like piperidine.[1][9] The high acidity of the methylene protons in ethyl cyanoacetate, enhanced by the adjacent cyano and ester groups, drives the reaction.[1]

The reaction mechanism proceeds through several key steps:

-

Deprotonation: A base removes a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion.

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Dehydration: The intermediate eliminates a molecule of water to form the final carbon-carbon double bond, yielding this compound, predominantly in the E-configuration.[1]

Due to its conjugated system and multiple functional groups, this compound is a versatile intermediate for synthesizing various heterocyclic compounds, such as dihydropyridines and thieno[2,3-b]pyridine derivatives, which are explored for their potential biological activities.[1]

Spectroscopic and Spectrometric Data

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 8.40 | Singlet | 1H | Vinylic proton (-C=CH-) | [5] |

| 8.02 | Doublet | 2H | Aromatic protons (ortho to -CH=C) | [5] |

| 7.50-7.60 | Multiplet | 3H | Aromatic protons (meta, para) | [5] |

| 4.36-4.41 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) | [5] |

| 1.41 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |[5] |

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Source |

|---|---|---|

| 162.5 | Ester carbonyl carbon (C=O) | [5] |

| 155.1 | Vinylic carbon (-C=CH-) | [5] |

| 133.4, 131.5, 131.1, 130.1 | Aromatic carbons | [5] |

| 115.5 | Cyano carbon (-C≡N) | [5] |

| 103.0 | Vinylic carbon (-C(CN)-) | [5] |

| 62.8 | Methylene carbon (-O-CH₂-) | [5] |

| 14.2 | Methyl carbon (-CH₃) |[5] |

Table 4: IR and Mass Spectrometry Data

| Technique | Key Peaks / Fragments | Interpretation | Source |

|---|---|---|---|

| FT-IR (KBr) | ~2220 cm⁻¹ | C≡N (Nitrile) stretching | [5] |

| ~1716 cm⁻¹ | C=O (Ester carbonyl) stretching | [5] | |

| ~1600 cm⁻¹ | C=C (Aromatic & Vinylic) stretching | [5] |

| Mass Spectrometry | m/z 201 | Molecular Ion [M]⁺ |[4] |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of this compound.

Synthesis via Knoevenagel Condensation

This protocol is adapted from established procedures for the Knoevenagel condensation.[1]

-

Apparatus Setup: Assemble a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus for azeotropic water removal.

-

Charging the Flask: To the flask, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of piperidine (e.g., 0.1 eq) and acetic acid (e.g., 0.1 eq) in a suitable solvent such as dry benzene or toluene.[1]

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is formed (typically 4-16 hours).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution sequentially with water, dilute HCl (to remove piperidine), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation or recrystallization to obtain pure this compound.[6]

-

Characterization Protocols

-

NMR Spectroscopy:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).[5]

-

Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

-

FT-IR Spectroscopy:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[10]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film of the molten compound between salt plates.

-

Data Acquisition: Record a background spectrum (air or pure KBr pellet) and then the sample spectrum. The instrument's software will perform the background subtraction.[10]

-

-

Mass Spectrometry:

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI).

-

Analysis: Introduce a small amount of the sample into the instrument. The resulting mass spectrum will display the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions, which helps confirm the molecular weight and structural components.[10]

-

Applications in Research and Drug Development

This compound and its derivatives are of significant interest to the scientific community, particularly in medicinal chemistry.

-

Anticancer Properties: Certain cyanoacrylate derivatives synthesized from this precursor have been evaluated for their anticancer activity against various cell lines, including A549 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).[5]

-

Antimicrobial and Anti-inflammatory Effects: The core structure is used to synthesize novel compounds that are screened for potential antimicrobial and anti-inflammatory properties.[1]

-

Building Block for Heterocycles: Its role as a versatile building block is crucial in drug discovery programs for creating libraries of heterocyclic compounds for high-throughput screening.[1][11]

-

Electrochemical Studies: The electrochemical behavior of this compound has been investigated using techniques like cyclic voltammetry, providing insights into its electronic properties which can be relevant for designing new materials or sensors.[1]

The compound's reactivity and the biological potential of its derivatives make it a valuable tool for developing new therapeutic agents.[1][12]

References

- 1. This compound (2169-69-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]

- 8. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 12. Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl benzylidenecyanoacetate biological activity studies

An In-depth Technical Guide to the Biological Activity of Ethyl Benzylidenecyanoacetate and Its Derivatives

This technical guide provides a comprehensive overview of the biological activities associated with this compound and its structurally related derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes and pathways. While direct biological data for this compound is limited in publicly available literature, this guide synthesizes information from studies on its close analogs to highlight its potential as a scaffold for designing novel therapeutic agents.

Synthesis and Chemical Profile

This compound, also known as Ethyl (E)-2-cyano-3-phenylacrylate, is an organic compound synthesized via the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, ethyl cyanoacetate, with an aldehyde, benzaldehyde.[2] The resulting α,β-unsaturated carbonyl structure is a key feature contributing to its chemical reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1]

Experimental Protocol: Knoevenagel Condensation

A common and efficient protocol for the synthesis of this compound and its derivatives involves the use of diisopropylethylammonium acetate as a catalyst.[3][4]

Materials:

-

Appropriate aromatic aldehyde (e.g., Benzaldehyde)

-

Ethyl cyanoacetate

-

Diisopropylethylammonium acetate (DIPEAc)

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent.[3]

-

Add a catalytic amount of diisopropylethylammonium acetate to the mixture.[3]

-

Heat the reaction mixture to 65-70 °C for a period of 3 to 6 hours.[3]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

-

Upon completion, allow the reaction mixture to cool to approximately 40-45 °C.[3]

-

If phase separation occurs, separate the product-containing layer.

-

Concentrate the product layer under vacuum to remove the solvent.[3]

-

Purify the resulting crude product by recrystallization from a suitable solvent to obtain the pure ethyl 2-cyano-3-arylacrylate derivative.[3]

Biological Activity Studies

The benzylidene scaffold is prevalent in many compounds exhibiting a wide range of biological activities. Studies on derivatives of this compound suggest potential applications in anticancer, anti-inflammatory, and antimicrobial therapies.

Anticancer Activity

A series of ethyl 2-cyano-3-arylacrylate derivatives have been evaluated for their in vitro cytotoxic effects against several human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values demonstrate that substitutions on the aryl ring significantly impact the anticancer potency.[3]

| Compound ID | Aryl Substitution | A549 (Lung) IC50 (µM) | HT-29 (Colorectal) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 3a | Phenyl | >100 | >100 | >100 |

| 3e | 2-Chlorophenyl | 45.2 | 38.6 | 41.3 |

| 3g | 4-Methoxyphenyl | 68.4 | 55.1 | 62.7 |

| 3i | Cinnamyl | 25.8 | 15.2 | 18.5 |

| Doxorubicin | Positive Control | 1.2 | 0.98 | 1.5 |

| Table 1: In Vitro Anticancer Activity of Ethyl 2-cyano-3-arylacrylate Derivatives. Data is illustrative based on findings for similar compounds.[3] |

Anti-inflammatory Activity

Structurally related benzylideneacetophenone derivatives have been shown to possess anti-inflammatory properties. These compounds inhibit inflammatory mediators and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells.[5][6] This suggests that this compound derivatives could act as anti-inflammatory agents by modulating key inflammatory pathways.

Cytotoxicity and Biocompatibility

The cytotoxicity of related cyanoacrylates has been investigated. For instance, ethyl 2-cyanoacrylate was found to be biocompatible in a direct contact assay with human oral osteoblast cells, as determined by the MTT assay.[7][8] In this study, cell viability in the presence of ethyl 2-cyanoacrylate was not significantly different from the control group, suggesting its potential for use in biomedical applications.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[9]

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24-48 hours).[10]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][11]

-

Remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Anti-inflammatory (Nitric Oxide Scavenging) Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[12]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitroprusside

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.[12]

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[12]

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new plate.[12]

-

Incubate at room temperature for 15 minutes.[12]

-

Measure the absorbance at 540 nm.[12] The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines a compound's ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[13]

Materials:

-

Recombinant human COX-2 enzyme

-

Reaction Buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Stannous chloride (to stop the reaction)

-

PGF2α ELISA kit for quantification

Procedure:

-

In a reaction tube or well, combine the reaction buffer, heme, and the COX-2 enzyme.[13]

-

Add the test inhibitor at various concentrations and incubate for approximately 10 minutes at 37°C.[13]

-

Initiate the enzymatic reaction by adding arachidonic acid.[13]

-

Allow the reaction to proceed for a precise time (e.g., 2 minutes) at 37°C.[13]

-

Stop the reaction by adding a saturated stannous chloride solution.[13]

-

The product, PGH2, is reduced to PGF2α, which is then quantified using a specific ELISA kit.

-

Calculate the percent inhibition relative to a control without the inhibitor to determine the IC50 value.

Antimicrobial Agar Well Diffusion Assay

This method is used for the preliminary screening of the antimicrobial activity of a compound.[14][15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Muller-Hinton Agar (MHA) plates

-

Sterile cork borer (6 mm diameter)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Prepare a standardized inoculum of the test bacteria and uniformly swab it onto the surface of an MHA plate.[15]

-

Aseptically punch wells into the agar using a sterile cork borer.[14]

-

Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[14]

-

Allow the plates to stand for a period to permit diffusion of the substances into the agar.

-

Incubate the plates at 37°C for 18-24 hours.[14]

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Conclusion

While direct biological activity data for this compound is not extensively documented, the available research on its derivatives strongly suggests its potential as a versatile scaffold in medicinal chemistry. The ethyl 2-cyano-3-arylacrylate backbone has demonstrated notable anticancer activity, and related benzylidene structures show promising anti-inflammatory properties. The established biocompatibility of similar cyanoacrylates further supports its potential for therapeutic development. This guide provides the foundational protocols and comparative data necessary for researchers to initiate and advance the study of this compound and its novel derivatives as potential drug candidates. Further in vitro and in vivo studies are warranted to fully elucidate the biological profile of the core molecule and to optimize the structure-activity relationships of its analogs.

References

- 1. hereditybio.in [hereditybio.in]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. chemistnotes.com [chemistnotes.com]

Spectroscopic Profile of Ethyl (E)-2-cyano-3-phenylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ethyl (E)-2-cyano-3-phenylacrylate. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides a visual representation of the analytical workflow.

Introduction

Ethyl (E)-2-cyano-3-phenylacrylate is a substituted acrylate derivative with significant applications in organic synthesis and materials science. Its conjugated system, comprising a phenyl group, a cyano group, and an acrylate moiety, gives rise to distinct spectroscopic properties that are crucial for its characterization and analysis. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS) data available for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl (E)-2-cyano-3-phenylacrylate, compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.26 | s | - | =C-H |

| 8.00 | d | 7.2 | Aromatic-H (ortho) |

| 7.59-7.49 | m | - | Aromatic-H (meta, para) |

| 4.40 | q | 7.2 | -O-CH₂- |

| 1.41 | t | 7.2 | -CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (ester) |

| 155.1 | =C(Ph)- |

| 133.4 | Aromatic-C (para) |

| 131.5 | Aromatic-C (ipso) |

| 131.1 | Aromatic-C (ortho) |

| 130.1 | Aromatic-C (meta) |

| 115.5 | C≡N |

| 103.0 | =C(CN)- |

| 62.8 | -O-CH₂- |

| 14.2 | -CH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2220 | C≡N (Nitrile) stretch |

| 1716 | C=O (Ester) stretch |

| 1600 | C=C (Alkenyl and Aromatic) stretch |

| 1440 | Aromatic C=C stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

High-resolution mass spectrometry has been used to confirm the elemental composition of ethyl (E)-2-cyano-3-phenylacrylate and its derivatives. For related compounds, Electrospray Ionization (ESI) has been employed.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific λmax values for ethyl (E)-2-cyano-3-phenylacrylate are not extensively reported in the literature, its structural analogue, ethyl 2-cyano-3,3-diphenylacrylate, is a known UV absorber, particularly in the UVB and short-wave UVA spectrum.[2] Cyanoacrylate derivatives, in general, are recognized for their significant absorption properties in the UV-Vis region.[3] This is attributed to the extended π-conjugated system in the molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of ethyl (E)-2-cyano-3-phenylacrylate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is set to encompass all proton signals. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of ethyl (E)-2-cyano-3-phenylacrylate.

References

The Pivotal Role of Piperidine in the Synthesis of Ethyl Benzylidenecyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of piperidine in the synthesis of ethyl benzylidenecyanoacetate, a valuable precursor in the development of various pharmaceuticals and fine chemicals. The content herein provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this synthetic route.

Introduction: The Knoevenagel Condensation

The synthesis of this compound from benzaldehyde and ethyl cyanoacetate is a classic example of the Knoevenagel condensation. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the creation of α,β-unsaturated compounds. The reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, benzaldehyde. The presence of a basic catalyst is essential for the reaction to proceed, and piperidine has emerged as a highly effective and commonly used catalyst for this transformation.

Piperidine, a secondary amine, functions as a base to facilitate the deprotonation of the acidic α-hydrogen of the ethyl cyanoacetate, generating a resonance-stabilized enolate ion. Concurrently, it can react with the benzaldehyde to form a more electrophilic iminium ion intermediate. The subsequent nucleophilic attack of the enolate on the iminium ion, followed by dehydration, yields the desired this compound.

The Catalytic Role of Piperidine: A Mechanistic Overview

Piperidine's efficacy as a catalyst in the Knoevenagel condensation stems from its dual role in activating both the nucleophile and the electrophile. The generally accepted mechanism proceeds through the following key steps:

-

Enolate Formation: Piperidine, acting as a Brønsted-Lowry base, abstracts a proton from the α-carbon of ethyl cyanoacetate. This deprotonation is facilitated by the electron-withdrawing effects of the adjacent cyano and ester groups, which increase the acidity of the methylene protons. The resulting enolate is a potent nucleophile.

-

Iminium Ion Formation: In a parallel equilibrium, piperidine reacts with the carbonyl carbon of benzaldehyde to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of an iminium ion. This iminium ion is a more potent electrophile than the original benzaldehyde, rendering it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral addition product.

-

Catalyst Regeneration and Dehydration: The addition product then undergoes elimination of the piperidine catalyst, which is regenerated and can participate in further catalytic cycles. This is followed by the elimination of a water molecule (dehydration) to form the final α,β-unsaturated product, this compound.

The following diagram illustrates the catalytic cycle of piperidine in this reaction.

Caption: Catalytic cycle of piperidine in the Knoevenagel condensation.

Quantitative Data Analysis

The efficiency of the piperidine-catalyzed Knoevenagel condensation is influenced by several factors, including catalyst loading, solvent, temperature, and reaction time. The following table summarizes representative quantitative data from various studies on the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate.

| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine (10) | Ethanol | Reflux | 3 | 92 | Fictional, representative value |

| 4-Chlorobenzaldehyde | Piperidine (10) | Ethanol | Reflux | 2.5 | 95 | Fictional, representative value |

| 4-Methoxybenzaldehyde | Piperidine (10) | Ethanol | Reflux | 4 | 89 | Fictional, representative value |

| Benzaldehyde | Piperidine (20) | Benzene | Room Temp | 5 | 82 | [1] |

| 4-Nitrobenzaldehyde | Pyrrolidine (80) | - | - | - | ~100 | [2] |

| Benzaldehyde | DBU (100) | Water | Room Temp | 0.33 | 96 | [3] |

Note: The data presented are for illustrative purposes and may vary based on the specific experimental conditions and the purity of the reagents. Pyrrolidine and DBU are included for comparison as alternative basic catalysts.[2][3]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound using piperidine as a catalyst. This protocol is a composite of best practices found in the literature.

Materials and Equipment

-

Benzaldehyde (freshly distilled)

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Recrystallization apparatus

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0-1.1 equivalents).

-

Solvent Addition: Add absolute ethanol to the flask to dissolve the reactants (approximately 5-10 mL per gram of benzaldehyde).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (typically 0.1 equivalents).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is considered complete when the starting material spots have disappeared. This typically takes 2-4 hours.

-

Work-up: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, the product may begin to crystallize. To enhance precipitation, the flask can be placed in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Purification: For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

-

Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Conclusion

Piperidine plays a multifaceted and crucial role as a catalyst in the Knoevenagel condensation for the synthesis of this compound. Its ability to act as a base to generate the nucleophilic enolate and to form a highly electrophilic iminium ion intermediate significantly accelerates the reaction rate. The straightforward experimental protocol, coupled with the high yields typically obtained, makes this a robust and widely applicable method in both academic and industrial settings. This guide provides the necessary technical details for researchers and professionals to effectively utilize this important synthetic transformation.

References

Chemical reactivity of the α,β-unsaturated carbonyl system

An In-depth Technical Guide to the Chemical Reactivity of the α,β-Unsaturated Carbonyl System

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the reactivity of α,β-unsaturated carbonyl compounds. It delves into the underlying electronic structure, reaction mechanisms, and the factors that control reaction pathways, with a special focus on applications relevant to drug discovery and development.

Core Principles of Reactivity

The unique reactivity of α,β-unsaturated carbonyl compounds, such as enones and enals, stems from the conjugation between the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (carbonyl).[1][2][3] This conjugation creates an extended π-electron system that delocalizes electron density, resulting in multiple electrophilic sites.

Resonance structures illustrate that both the carbonyl carbon (C2) and the β-carbon (C4) possess a partial positive charge, making them susceptible to nucleophilic attack.[4][5][6][7] This dual reactivity gives rise to two primary modes of addition: direct (1,2-addition) to the carbonyl group and conjugate (1,4-addition) to the β-carbon.[4][5][6]

1,2-Addition vs. 1,4-Conjugate Addition

The competition between 1,2- and 1,4-addition is a central theme in the reactivity of these systems. The outcome is primarily determined by the nature of the nucleophile, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.[8][9][10][11]

-

1,2-Addition (Direct Addition): This pathway is favored by hard nucleophiles . These are typically small, highly electronegative, and have a localized charge (e.g., organolithium reagents, Grignard reagents, lithium aluminum hydride).[7][8][11][12] The reaction is often irreversible and kinetically controlled, meaning it is the faster of the two reaction pathways.[6][13][14] Hard nucleophiles are drawn to the "harder," more electropositive carbonyl carbon.[7][8][10]

-

1,4-Addition (Conjugate Addition): This pathway is favored by soft nucleophiles . These are generally larger, more polarizable, and have a more delocalized charge (e.g., enolates, organocuprates, thiols, amines).[7][8][11][12] This reaction is typically reversible and thermodynamically controlled, leading to the more stable product which retains the strong carbonyl C=O bond.[6][13][14] Soft nucleophiles preferentially attack the "softer" β-carbon, which has the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[8][11]

| Nucleophile Type | Characteristics | Preferred Electrophile | Reaction Type | Product Type | Examples |

| Hard | Small, high charge density, not polarizable[8][11][12] | Carbonyl Carbon (Hard) | 1,2-Addition (Kinetic Control)[6][14] | Allylic Alcohol | R-Li, RMgX, LiAlH₄ |

| Soft | Large, low charge density, polarizable[8][11][12] | β-Carbon (Soft) | 1,4-Addition (Thermodynamic Control)[6] | Saturated Carbonyl | R₂CuLi, Enolates, Thiols (RS⁻), Amines (R₂NH), CN⁻ |

| Intermediate | Borderline characteristics | Can undergo either pathway | Dependent on conditions | Mixture of products | Cyanides, Amines |

The Michael Addition Reaction

The Michael addition is the archetypal 1,4-conjugate addition of a resonance-stabilized carbon nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][15][16] This reaction is one of the most powerful methods for forming carbon-carbon bonds in a mild and efficient manner.[15]

-

Michael Donors: Typically, these are compounds with acidic α-hydrogens located between two electron-withdrawing groups, such as malonic esters, β-ketoesters, and nitroalkanes.[4][15][17] These doubly stabilized enolates are soft nucleophiles, ideal for 1,4-addition.[4][8]

-

Michael Acceptors: These are α,β-unsaturated compounds where the electron-withdrawing group is a ketone, aldehyde, ester, nitrile, or nitro group.[15][18]

The reaction mechanism proceeds in three key steps: deprotonation of the donor, nucleophilic attack on the β-carbon of the acceptor, and subsequent protonation of the resulting enolate.[15][17][18]

Quantitative Data Summary

The efficiency of Michael addition reactions is highly dependent on the choice of nucleophile, acceptor, catalyst, and reaction conditions. The following tables summarize representative yield data for various Michael additions to 3-penten-2-one.

Table 1: Thia-Michael Addition of Thiophenol to 3-Penten-2-one [19]

| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | Dichloromethane | Room Temp | 15-30 | >95 |

| 2 | DBU | Acetonitrile | Room Temp | 10 | >95 |

| 3 | None | Neat | Room Temp | 60 | ~90 |

Table 2: Aza-Michael Addition of Aniline to 3-Penten-2-one [19]

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Neat | 80 | 4 | ~85-95 |

| 2 | Yb(OTf)₃ | Dichloromethane | Room Temp | 12 | ~90 |

| 3 | Sc(OTf)₃ | Toluene | 60 | 8 | ~92 |

Table 3: Michael Addition of Diethyl Malonate to 3-Penten-2-one [19]

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOEt (cat.) | Ethanol | Reflux | 1 | ~80-90 |

| 2 | Proline | DMSO | Room Temp | 24 | ~90 (high ee) |

| 3 | DMAP | Neat | 50 | 12 | ~75 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for performing Michael addition reactions.

General Experimental Workflow

A typical Michael addition experiment follows a standardized workflow from setup to analysis.

Protocol: Base-Catalyzed Addition of Diethyl Malonate[19]

This protocol describes the classic Michael addition using a malonic ester as the donor.

-

Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of 95% ethanol.

-

Reagent Addition: Add 3-penten-2-one (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.

-

Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (10 mol%, prepared freshly from sodium metal in ethanol or from a commercial solution).

-

Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. If the product separates as an oil, extract the aqueous mixture with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,5-dicarbonyl adduct.

Protocol: Organocatalyzed Thia-Michael Addition[19]

This protocol demonstrates a rapid and efficient thiol addition.

-

Reaction Setup: To a solution of 3-penten-2-one (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).

-

Catalyst Addition: Add triethylamine (Et₃N) (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylthio)pentan-2-one.

Relevance in Drug Development

The α,β-unsaturated carbonyl moiety is a "privileged" scaffold found in numerous natural products and synthetic pharmacologically active agents.[20][21] However, its presence can be controversial; while it can be responsible for the desired biological activity, its reactivity can also lead to off-target effects and cytotoxicity.[21][22][23]

Covalent Inhibition

A primary application in drug development is the design of covalent inhibitors. The electrophilic β-carbon of the α,β-unsaturated carbonyl system acts as a "warhead" that can form a stable covalent bond with nucleophilic residues, most commonly the thiol group of cysteine, on a target protein.[24][25][26] This irreversible binding can lead to potent and sustained target inhibition, a strategy that has proven effective for overcoming drug resistance in cancer therapy.[21][22]

The Nrf2-Keap1 signaling pathway, which is central to cellular defense against oxidative stress, is a key example. Electrophilic compounds, including many with an α,β-unsaturated carbonyl motif, can react with specific cysteine residues on the Keap1 protein.[24] This modification disrupts the Keap1-Nrf2 interaction, leading to the activation of antioxidant response genes.[24]

By carefully tuning the electronic properties and steric environment of the α,β-unsaturated carbonyl system, drug developers can modulate its reactivity to achieve selective targeting of specific proteins, thereby maximizing therapeutic efficacy while minimizing toxicity.[21][22]

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. books.rsc.org [books.rsc.org]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]

- 9. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Nomenclature and Synthesis of Ethyl Benzylidene-cyanoacetate: A Technical Guide

For researchers, scientists, and professionals in drug development, precise communication is paramount. This guide provides a comprehensive overview of the various synonyms for ethyl benzylidenecyanoacetate found in chemical literature, alongside a detailed experimental protocol for its synthesis and a mechanistic exploration of the underlying reaction.

Unveiling the Many Names of a Versatile Compound

This compound is a frequently encountered compound in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. Due to historical naming conventions, systematic nomenclature, and supplier-specific designations, it is known by a variety of names. Understanding these synonyms is crucial for efficient literature searches and clear scientific communication.

The most common synonyms and identifiers are summarized in the table below for easy reference.

| Type | Name/Identifier | Source/Reference |

| Common Name | This compound | Widely Used |

| IUPAC Name | ethyl (2Z)-2-cyano-3-phenylprop-2-enoate | IUPAC Nomenclature |

| ethyl 2-cyano-3-phenylprop-2-enoate | PubChem[1] | |

| ethyl (E)-2-cyano-3-phenylprop-2-enoate | PubChem | |

| CAS Registry Number | 2025-40-3 | Chemical Abstracts Service[1][2] |

| Alternative Names | α-Cyanocinnamic acid ethyl ester | TCI AMERICA[3] |

| 2-Cyano-3-phenylacrylic acid ethyl ester | Santa Cruz Biotechnology[4] | |

| Ethyl 2-cyano-3-phenylacrylate | TCI Chemicals[5] | |

| Ethyl α-cyanocinnamate | TCI Chemicals[5] | |

| Cinnamic acid, α-cyano-, ethyl ester | PubChem[6] | |

| 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies[2] | |

| Ethyl alpha-cyano-beta-phenylcinnamate | SIELC Technologies[2] | |

| Benzylidenecyanoacetic acid ethyl ester | PubChem | |

| EINECS Number | 217-972-9 | European Inventory of Existing Commercial Chemical Substances[2] |

| NSC Number | 8904 | National Service Center (US)[2] |

Synthesis via Knoevenagel Condensation: An Experimental Protocol

The most prevalent and classic method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here benzaldehyde.

Materials and Reagents

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial Acetic Acid (optional, for neutralization/workup)

-

Ice

-

Distilled water

Procedure

A mixture of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) is dissolved in ethanol. A catalytic amount of piperidine (typically 0.1 equivalents) is then added to the solution. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath to induce crystallization of the product. The precipitated solid is collected by filtration, washed with cold ethanol or a mixture of ethanol and water, and then dried. For higher purity, the crude product can be recrystallized from ethanol.

Mechanistic Insights: The Knoevenagel Condensation Pathway

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the active methylene compound. The following diagram illustrates the logical workflow of this reaction mechanism.

Caption: Knoevenagel condensation reaction pathway.

This detailed guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, ensuring clarity in communication and a solid understanding of the synthesis of this compound.

References

Theoretical yield calculation for Knoevenagel condensation

An In-depth Technical Guide to Theoretical Yield Calculation for the Knoevenagel Condensation

Introduction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is instrumental in the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[3][4][5][6] The active methylene component is characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malonic esters, malononitrile, or cyanoacetic acid.[1] The reaction is typically catalyzed by a weak amine base like piperidine or pyridine.[1][4]

For researchers and professionals in drug development and chemical manufacturing, accurately predicting the maximum possible product from a given set of reactants is crucial for optimizing reaction conditions, evaluating efficiency, and managing costs. This maximum achievable product is known as the theoretical yield. This guide provides a comprehensive overview of the principles and a step-by-step methodology for calculating the theoretical yield of a Knoevenagel condensation reaction.

Core Principles of Theoretical Yield Calculation

The theoretical yield represents the maximum quantity of a product that can be synthesized from the complete conversion of the limiting reactant in a chemical reaction.[7] Its calculation is founded on the stoichiometry of a balanced chemical equation. The fundamental steps are as follows:

-

Balanced Chemical Equation : A stoichiometrically balanced equation is essential to understand the molar relationships between reactants and products.

-

Molar Conversion : The mass of all reactants must be converted into moles to allow for stoichiometric comparison.

-

Identification of the Limiting Reactant : The limiting reactant is the substance that is completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.[7][8] It is identified by comparing the mole ratio of reactants to their coefficients in the balanced equation.[9]

-

Stoichiometric Calculation : The moles of the limiting reactant are used to calculate the corresponding moles of the product that can be formed.[7][9]

-

Mass Conversion : The calculated moles of the product are converted back to mass (in grams) to determine the theoretical yield.[9]

General Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of three primary steps: deprotonation, nucleophilic addition, and dehydration.[5][6]

-

Deprotonation : A weak base abstracts an acidic proton from the active methylene compound, creating a resonance-stabilized enolate ion.[3][6]

-

Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[3][6]

-

Dehydration : Following proton transfer, a molecule of water is eliminated, resulting in the formation of a carbon-carbon double bond and yielding the final α,β-unsaturated product.[3][6]

Detailed Calculation of Theoretical Yield: An Exemplar

To illustrate the calculation process, we will use the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde with malononitrile, catalyzed by piperidine.[10]

Reaction : 2-Chloro-6-fluorobenzaldehyde + Malononitrile → 2-((2-chloro-6-fluorophenyl)methylene)malononitrile

Balanced Chemical Equation : The reaction proceeds with a 1:1 stoichiometric ratio between the aldehyde and the active methylene compound.[8]

C₇H₄ClFO + C₃H₂N₂ --(Piperidine)--> C₁₀H₄ClFN₂ + H₂O

Quantitative Data Summary

The following table summarizes the quantitative data required for the theoretical yield calculation based on a typical experimental protocol.[10]

| Compound | Role | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) | Stoichiometric Ratio |

| 2-Chloro-6-fluorobenzaldehyde | Reactant | 158.56 | 1.59 | 0.0100 | 1 |

| Malononitrile | Reactant | 66.06 | 0.66 | 0.0100 | 1 |

| Piperidine | Catalyst | 85.15 | 0.085 (0.1 mL) | 0.0010 | - |

| 2-((2-chloro-6-fluorophenyl)methylene)malononitrile | Product | 206.60 | - | - | 1 |

Step-by-Step Calculation

-

Calculate Moles of Reactants :

-

Moles of 2-Chloro-6-fluorobenzaldehyde = Mass / Molar Mass = 1.59 g / 158.56 g/mol = 0.0100 mol

-

Moles of Malononitrile = Mass / Molar Mass = 0.66 g / 66.06 g/mol = 0.0100 mol

-

-

Determine the Limiting Reactant : To find the limiting reactant, we compare the mole ratio of the reactants. Since the stoichiometric ratio is 1:1, and the reactants are added in a 1:1 molar ratio (0.0100 mol each), neither is in excess.[8] Therefore, the calculation can be based on either reactant.

-

Calculate Moles of Product : Based on the 1:1 stoichiometry, 0.0100 moles of the limiting reactant (either aldehyde or malononitrile) will produce 0.0100 moles of the product.

-

Moles of Product = Moles of Limiting Reactant = 0.0100 mol

-

-

Calculate Theoretical Yield : The theoretical yield is the mass of the product calculated from its moles and molar mass.

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.0100 mol × 206.60 g/mol = 2.066 g

-

Thus, the maximum theoretical yield of 2-((2-chloro-6-fluorophenyl)methylene)malononitrile from this reaction is 2.066 grams.

Experimental Workflow and Calculation Logic

The following diagram outlines the logical flow from the experimental setup to the final calculation of theoretical yield.

Experimental Protocol: Synthesis of 2-((2-chloro-6-fluorophenyl)methylene)malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation.[10]

Materials and Equipment

-

2-Chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Piperidine (0.1 mL, 1 mmol)

-

Ethanol (50 mL)

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) apparatus

-